
Methylboronic acid
Overview
Description
Methylboronic acid (CH₃B(OH)₂) is a simple alkylboronic acid characterized by a methyl group directly bonded to a boron atom. Its structure enables unique reactivity, particularly in transesterification and deprotection reactions. Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylboronic acid can be synthesized through several methods. One common approach involves the reaction of trimethyl borate with a Grignard reagent, followed by hydrolysis. Another method uses organolithium reagents to react with triisopropyl borate ester, followed by hydrolysis and acidification to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of trimethylboroxine. This method involves the controlled addition of water to trimethylboroxine, resulting in the formation of this compound. The process is typically carried out under an inert atmosphere to prevent oxidation and contamination .
Chemical Reactions Analysis
Types of Reactions: Methylboronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic esters or boronic acids.
Reduction: It can be reduced to form boranes.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: this compound is commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Microwave-Heated Reactions: this compound can also be used in microwave-heated heterogeneous palladium-catalyzed reactions, which offer faster reaction times and higher yields.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
Methylboronic acid is widely used as a reagent in several key organic reactions, notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is fundamental for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules.
Key Reactions Involving this compound
Medicinal Chemistry
This compound and its derivatives have shown promising results in medicinal applications, particularly due to their ability to interact with biological targets.
Pharmacological Activities
- Anticancer Activity : MBA derivatives have been investigated for their potential to inhibit cancer cell growth. For example, certain bis(indolyl)methane derivatives containing MBA were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimal toxicity observed .
- Antibacterial Properties : Research indicates that MBA can enhance the activity of various compounds against bacterial strains, contributing to the development of new antibiotics .
Case Study: MBA in Drug Development
A study highlighted the use of this compound in synthesizing novel compounds targeting bacterial protein synthesis. The MIC (Minimum Inhibitory Concentration) values indicated significant antibacterial activity, suggesting that MBA plays a crucial role in enhancing the efficacy of these compounds .
Agricultural Applications
This compound has emerged as a beneficial agent in agriculture, particularly for addressing boron deficiency in plants.
Benefits of this compound in Agriculture
- Enhanced Plant Growth : Studies show that MBA can alleviate symptoms of boron deficiency in crops like Arabidopsis, promoting better growth compared to traditional boric acid .
- Water Solubility : MBA's higher solubility compared to boric acid allows for more effective delivery of boron to plants, making it a preferable choice for fertilization .
Emerging Applications
Recent advancements have expanded the scope of this compound beyond traditional uses:
Mechanism of Action
The mechanism of action of methylboronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, this compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom in this compound acts as a Lewis acid, facilitating the formation of covalent complexes with various nucleophiles .
Comparison with Similar Compounds
Boronic Acids: Methylboronic Acid vs. Phenylboronic Acid
Key Findings :
- This compound’s lower acidity and steric hindrance favor rapid ester hydrolysis, enabling traceless protection in regioselective glycosylation .
- Phenylboronic acid’s aromatic ring enhances stability and π-π interactions in sensor applications .
Trifluoroborate Salts: this compound vs. Potassium Methyltrifluoroborate
Property | This compound | K[CH₃BF₃] |
---|---|---|
Stability | Air-sensitive, hygroscopic | Air-stable, crystalline |
Methylation | Limited efficiency without ligands | High-yield cross-couplings |
Key Findings :
- Potassium methyltrifluoroborate’s stability simplifies handling and storage, making it superior for Suzuki-Miyaura reactions .
Borinic Acids vs. Boronic Acids
- Synthesis : Borinic acids (R₂B(OH)) are synthesized from this compound via pinacol exchange .
- Reactivity: Borinic acids exhibit faster H₂O₂-responsive behavior, useful in diagnostic probes, but are less nucleophilic than boronic acids .
Inorganic Boron Compounds: Boric Acid
Data Tables
Table 1: Acidity and Stability of Selected Boron Compounds
Compound | pKa | Stability in Air | Key Application |
---|---|---|---|
This compound | ~10 | Moderate | Deprotection |
Phenylboronic Acid | 8.8 | High | Sensors |
K[CH₃BF₃] | N/A | High | Suzuki Coupling |
Table 2: Reactivity in Organic Transformations
Research Highlights
- Chemoselectivity : this compound’s volatility enables efficient transesterification, reducing purification steps by >50% .
- Biological Specificity : Fails to activate McpB chemotaxis receptors, unlike boric acid, underscoring structural nuances in ligand-receptor interactions .
- Synthetic Versatility : Enables single-pot glycosylation via traceless protection, achieving >80% yield in cardiotonic steroid derivatives .
Biological Activity
Methylboronic acid (MBA) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound has the molecular formula and a molecular weight of 59.86 g/mol. Its structure includes a boron atom bonded to a methyl group and two hydroxyl groups, which are critical for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CH₅BO₂ |
Molecular Weight | 59.86 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 141.7 ± 23.0 °C |
Melting Point | 91-94 °C |
1. Anticancer Activity
This compound has shown promise as an anticancer agent, particularly through its role as a proteasome inhibitor. Research indicates that certain boronic acids can inhibit the proteasome pathway, leading to cell cycle arrest in cancer cells. For instance, studies have demonstrated that this compound derivatives can effectively inhibit cancer cell proliferation by inducing apoptosis and preventing cell cycle progression at the G2/M phase .
Case Study:
- A study on this compound derivatives revealed an IC₅₀ value of approximately 6 nM against specific cancer cell lines, indicating significant potency in inhibiting tumor growth .
2. Antibacterial Activity
This compound exhibits antibacterial properties, particularly against resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism involves the reversible binding of boronic acids to serine residues in bacterial enzymes, thereby inhibiting their activity.
Key Findings:
- This compound derivatives have been shown to possess low minimum inhibitory concentrations (MICs) against various resistant bacterial strains, with some derivatives achieving MIC values as low as 7.81 µg/mL against MRSA .
3. Agricultural Applications
This compound serves as an effective boron fertilizer, alleviating boron deficiency in plants. It enhances plant growth without the toxicity associated with traditional boron fertilizers like boric acid.
Research Insights:
- In experiments with Arabidopsis thaliana, plants treated with this compound exhibited increased lateral root formation and overall growth compared to those treated with boric acid . This is attributed to its higher water solubility and lower toxicity at elevated concentrations.
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with specific biomolecules:
- Proteasome Inhibition: MBA binds to the active site of the proteasome, disrupting protein degradation pathways crucial for cancer cell survival.
- Enzyme Inhibition: In bacterial systems, MBA interacts with enzymes such as β-lactamases, preventing the breakdown of β-lactam antibiotics .
Comparative Analysis of Boronic Acids
The following table summarizes key findings related to various boronic acids and their biological activities:
Compound | Activity Type | IC₅₀/MIC Values | Notes |
---|---|---|---|
This compound | Anticancer | ~6 nM | Effective against cancer cell lines |
This compound | Antibacterial | 7.81 µg/mL (MRSA) | Low toxicity; effective against resistant strains |
Boric Acid | Fertilizer | N/A | Higher toxicity compared to MBA |
Q & A
Q. Basic: What are the standard methods for synthesizing methyl esters using methylboronic acid?
Methodological Answer:
Methyl esters are synthesized via copper-catalyzed O-methylation of carboxylic acids with this compound under aerobic conditions. A typical procedure involves combining the carboxylic acid (e.g., 4-fluorobenzoic acid) with this compound (1.5 equivalents), copper carbonate (0.2 equivalents), and pyridine (1.5 equivalents) in dimethyl carbonate (DMC) solvent. The reaction proceeds at 90°C for 24 hours, followed by purification via flash column chromatography (e.g., 50:1 hexane/ethyl acetate) to isolate the ester. Yields typically range from 60% to 91%, depending on substrate steric and electronic properties .
Q. Advanced: How can isotopic labeling experiments elucidate the mechanism of copper-catalyzed O-methylation?
Methodological Answer:
Isotopic labeling (e.g., ¹⁸O) is critical for distinguishing between mechanistic pathways. In one study, [¹⁸O]-labeled benzoic acid was reacted with this compound under standard conditions. GC-MS analysis revealed retention of ¹⁸O in both the ester product and unreacted acid, ruling out decarboxylative pathways. The data supported a Chan-Lam-type mechanism involving methyl transfer from boron to oxygen via a Cu(I)/Cu(III) catalytic cycle, rather than nucleophilic substitution or acid-catalyzed esterification .
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?
Methodological Answer:
¹H NMR (300–500 MHz in CDCl₃) is standard for confirming ester formation, with characteristic methyl ester peaks at δ 3.7–4.1 ppm. GC-MS (e.g., DB5-ms column) quantifies isotopic labeling efficiency and reaction progress. For example, methyl 4-fluorobenzoate shows a molecular ion peak at m/z 138.2 (¹⁸O-labeled) versus 136.2 (unlabeled). FT-IR can also validate carbonyl stretching frequencies (~1740 cm⁻¹ for esters) .
Q. Advanced: What strategies optimize reaction conditions for this compound-mediated esterification in air?
Methodological Answer:
Key optimizations include solvent selection (e.g., dimethyl carbonate for low toxicity and high boiling point) and catalyst loading (0.2 equivalents CuCO₃·Cu(OH)₂). Air acts as a mild oxidant, enabling catalytic turnover without additional oxidizing agents. Solvent screening in one study showed chlorobenzene and DMC improved yields by 15–20% compared to THF. Temperature control (90°C) balances reactivity and side-product formation .
Q. Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
this compound (H315/H319/H335 hazards) requires PPE (gloves, goggles) and handling in a fume hood. Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture, which generates boric acid. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Q. Advanced: How to resolve contradictions in reaction yields when varying solvents?
Methodological Answer:
Contradictory yields often arise from solvent polarity and coordinating ability. For example, DMC enhances Cu catalyst stability, while chlorobenzene improves substrate solubility. Systematic screening with ¹⁹F NMR (for fluorinated substrates) can quantify real-time conversion rates. In one study, DMC increased 4-fluorobenzoate yield to 76% versus 54% in THF, attributed to reduced catalyst deactivation .
Q. Basic: How to purify this compound derivatives using column chromatography?
Methodological Answer:
Use silica gel (60 Å, 40–63 µm) with hexane/ethyl acetate gradients (e.g., 50:1 for nonpolar esters like methyl 4-tert-butylbenzoate). Collect fractions every 5–10 mL and monitor by TLC (KMnO₄ staining). Highly polar byproducts (e.g., unreacted acid) elute later and can be discarded. Typical recovery exceeds 85% for crystalline products .
Q. Advanced: What evidence supports the Chan-Lam mechanism over alternative pathways?
Methodological Answer:
Mechanistic studies using deuterated methanol (CD₃OD) showed no incorporation of deuterium into the ester product, excluding transesterification. Additionally, replacing this compound with methanol under identical conditions yielded no product, confirming boron’s role in methyl transfer. Kinetic isotope effects (KIEs) further supported a rate-limiting B–O bond cleavage step .
Q. Basic: What are the key parameters for reproducibility in this compound-based reactions?
Methodological Answer:
Critical parameters include:
- Catalyst pre-activation : Stir CuCO₃·Cu(OH)₂ in solvent for 10 minutes before adding substrates.
- Oxygen control : Ensure reactions are open to air but protected from drafts to maintain consistent O₂ levels.
- Stoichiometry : Use 1.5 equivalents of this compound to avoid incomplete conversion.
Documenting these steps in supplementary materials enhances reproducibility .
Q. Advanced: How do steric/electronic effects influence substrate reactivity in this compound coupling?
Methodological Answer:
Electron-deficient aromatic acids (e.g., 4-nitrobenzoic acid) react faster due to enhanced electrophilicity (yields >85%), while sterically hindered substrates (e.g., 2,6-dimethylbenzoic acid) require longer reaction times (48 hours) or elevated temperatures. Hammett plots (σ values vs. ln(k)) quantitatively correlate substituent effects, with ρ ≈ -1.2 indicating a nucleophilic aromatic substitution-like transition state .
Properties
IUPAC Name |
methylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKRRPZPWUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156639 | |
Record name | Methylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13061-96-6 | |
Record name | Methylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z1ME41SCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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